molecular formula C19H16FN3O2S B2570648 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide CAS No. 1173537-84-2

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide

Cat. No.: B2570648
CAS No.: 1173537-84-2
M. Wt: 369.41
InChI Key: YZPIAGJAXFMJLH-QOCHGBHMSA-N
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Description

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide is a chemical compound of significant interest in pharmacological research, identified as a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a critical role in the survival, proliferation, and differentiation of macrophages and monocytes. This signaling pathway is a key therapeutic target in various disease areas, most notably in oncology and inflammatory diseases. In the tumor microenvironment, CSF1R signaling promotes the polarization and survival of tumor-associated macrophages (TAMs), which generally support tumor growth, angiogenesis, and immunosuppression. By selectively inhibiting CSF1R, this compound provides researchers with a valuable tool to investigate the role of TAMs in cancer progression and to explore therapeutic strategies aimed at reprogramming the tumor microenvironment to enhance anti-tumor immunity. Furthermore, its application extends to the study of inflammatory and autoimmune conditions where macrophages are centrally involved, such as rheumatoid arthritis. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Our product is rigorously analyzed to ensure high purity and stability, providing reliable and consistent results for your critical life science research.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-25-10-9-23-17-14(20)6-4-8-16(17)26-19(23)22-18(24)13-11-21-15-7-3-2-5-12(13)15/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPIAGJAXFMJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1007038-99-4

The compound features a complex structure that includes a fluorine atom, a methoxy group, and a benzo[d]thiazole moiety, which are known to influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay, which assesses cell viability based on metabolic activity.

Case Study Findings

  • Cytotoxicity Assay Results :
    • The compound exhibited significant cytotoxicity against several human cancer cell lines with IC50 values reported below 10 μM, indicating strong potential as an anticancer agent.
    • Comparative studies with standard chemotherapeutics like doxorubicin showed that this compound had lower lytic effects on normal human leukocytes, suggesting a favorable therapeutic index.
CompoundCell LineIC50 (μM)Activity Level
This compoundA549 (Lung)<5Highly Active
This compoundMCF7 (Breast)<7Highly Active
DoxorubicinA549 (Lung)0.5Standard

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : Preliminary studies suggest that it may inhibit pathways involved in tumor growth and metastasis, including those related to angiogenesis and inflammation.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress in tumor cells has been observed, contributing to cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory effects. This is particularly relevant in cancer therapy where inflammation plays a critical role in tumor progression.

Research Insights

Studies have indicated that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially enhancing its therapeutic efficacy when used in combination with other anti-cancer agents.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound Benzo[d]thiazole-indole 4-Fluoro, 2-methoxyethyl ~425 (estimated) Expected νC=O at ~1680 cm⁻¹; δH 6.8–7.5 (indole protons)
4c1 () Quinolinium-benzothiazole Morpholinopropyl, vinyl-indole 559.25 1H NMR: δ 8.2–8.5 (quinolinium H); νC=S at 1258 cm⁻¹
Triazole [7] () 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl ~450 (estimated) νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹
3q () Aroyl-S,N-ketene acetal 3-Benzyl, 2-fluorophenyl ~380 (estimated) AIE-active; νC=O at 1660–1680 cm⁻¹
Flutolanil () Benzamide Trifluoromethyl, isopropoxy 323.27 Agricultural use; νCF₃ at 1150–1250 cm⁻¹

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